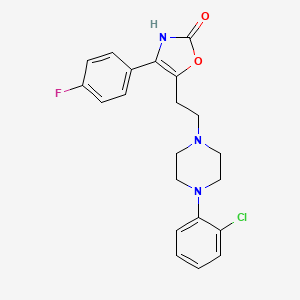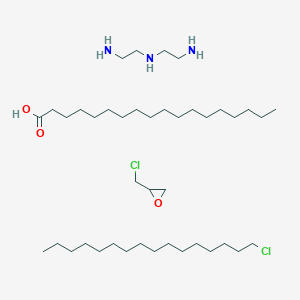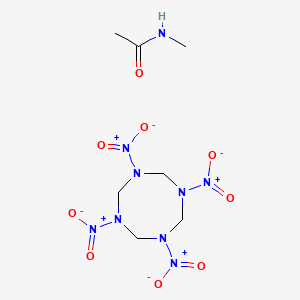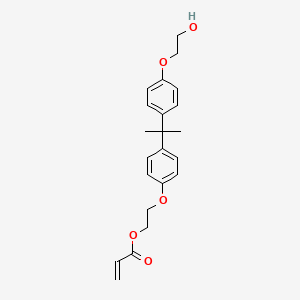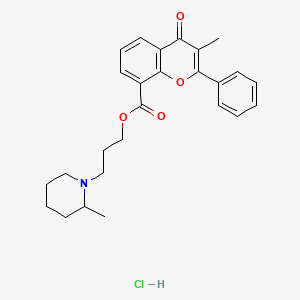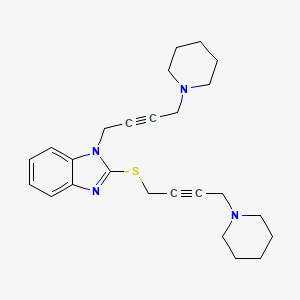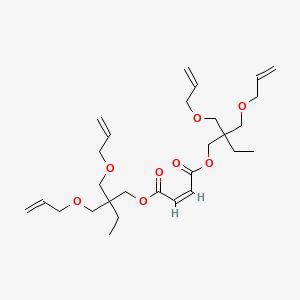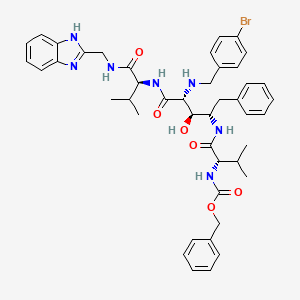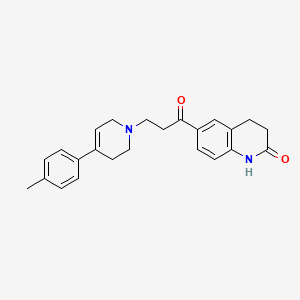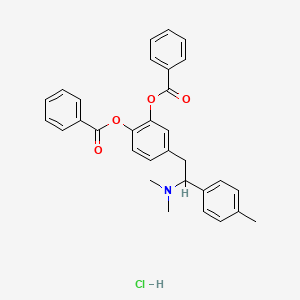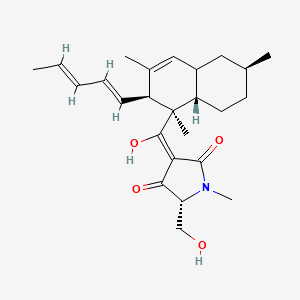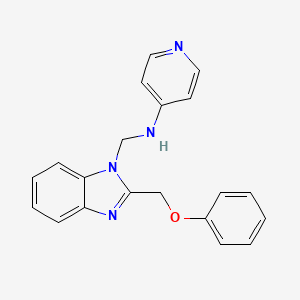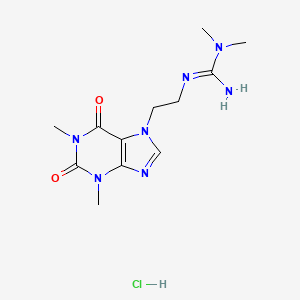
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride is a derivative of theophylline, a well-known methylxanthine drug used primarily for respiratory diseases such as chronic obstructive pulmonary disease and asthma. This compound is characterized by the presence of a dimethylguanidino group, which may impart unique pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride typically involves the introduction of the dimethylguanidino group to the theophylline molecule. This can be achieved through a series of organic reactions, including alkylation and guanidination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce environmental impact. The final product is typically purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanidino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Alkyl halides, polar aprotic solvents, moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl groups.
Wissenschaftliche Forschungsanwendungen
Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the effects of guanidino groups on theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in respiratory diseases, cardiovascular conditions, and as a central nervous system stimulant.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride involves several molecular targets and pathways:
Adenosine Receptor Antagonism: The compound blocks adenosine receptors, leading to bronchodilation and increased respiratory function.
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, resulting in increased cyclic adenosine monophosphate levels and enhanced cellular signaling.
Calcium Release: Promotes the release of calcium from intracellular stores, contributing to its stimulatory effects on the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: The parent compound, widely used for respiratory conditions.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Caffeine: Another methylxanthine with central nervous system stimulant properties.
Uniqueness
The presence of the dimethylguanidino group in Theophylline, 7-(2-(3,3-dimethylguanidino)ethyl)-, monohydrochloride distinguishes it from other theophylline derivatives. This modification may enhance its pharmacological profile, offering potential advantages in terms of potency, selectivity, and therapeutic applications.
Eigenschaften
CAS-Nummer |
85460-98-6 |
|---|---|
Molekularformel |
C12H20ClN7O2 |
Molekulargewicht |
329.78 g/mol |
IUPAC-Name |
2-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C12H19N7O2.ClH/c1-16(2)11(13)14-5-6-19-7-15-9-8(19)10(20)18(4)12(21)17(9)3;/h7H,5-6H2,1-4H3,(H2,13,14);1H |
InChI-Schlüssel |
KJZUJFUOIADETD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN=C(N)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


